1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C4H4F2N4O2 |
|---|---|
Molecular Weight |
178.10 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2 |
InChI Key |
NSSIBGQTTBIJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
The core strategy for synthesizing pyrazole derivatives involves cyclization reactions between hydrazines and 1,3-dielectrophilic precursors. For this compound, one method begins with 2,2-difluoroacetyl halides and α,β-unsaturated esters (Figure 1). The process involves:
-
Addition and Hydrolysis : 2,2-Difluoroacetyl chloride reacts with an α,β-unsaturated ester (e.g., methyl acrylate) in the presence of a base like triethylamine, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.
-
Condensation and Cyclization : The intermediate is treated with methylhydrazine under catalytic conditions (e.g., KI) at low temperatures (-30°C to -20°C) to form the pyrazole ring.
-
Nitration : Introducing the nitro group at the 3-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions.
This method emphasizes regioselectivity, with the difluoromethyl group preferentially occupying the 1-position due to steric and electronic effects.
Reductive Amination and Functionalization
An alternative route involves reductive amination of pre-functionalized pyrazoles. For example:
-
Halogenation : 4-Nitropyrazole undergoes chlorination in concentrated HCl (37%) with Pt/C catalysis to yield 3-chloro-1H-pyrazol-4-amine hydrochloride.
-
Difluoromethylation : The chloro group is replaced via nucleophilic substitution using difluoromethylating agents (e.g., (difluoromethyl)trimethylsilane).
-
Purification : Recrystallization from ethanol/water mixtures enhances purity (>99.5%).
This pathway avoids isomer formation but requires stringent control over reaction conditions to prevent over-fluorination.
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts yield and selectivity:
-
Potassium Iodide (KI) : Enhances cyclization efficiency in condensation steps, achieving 75–80% yield with isomer ratios of 95:5 (desired:undesired).
-
Palladium on Alumina (Pd/Al₂O₃) : Facilitates reductive chlorination in halogenation steps but yields drop to 58% without optimized HCl concentrations.
Temperature and Solvent Effects
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization Temperature | -30°C to -20°C | 75.9 | 99.6 |
| Catalyst Loading | 0.6 eq KI | 79.6 | 99.3 |
| Recrystallization Solvent | 40% Ethanol/Water | 75.9 | 99.6 |
Analytical Characterization
Chromatographic Monitoring
High-Performance Liquid Chromatography (HPLC) is critical for tracking reaction progress and isomer ratios. For instance, HPLC analysis confirmed a 95:5 ratio of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its isomer after cyclization.
Spectroscopic Confirmation
-
¹⁹F NMR : Distinct signals at δ -110 ppm (CF₂) and δ -75 ppm (NO₂) confirm substituent placement.
-
Mass Spectrometry : Molecular ion peaks at m/z 191.02 (M+H⁺) align with theoretical values.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Leading Methods
| Method | Yield (%) | Purity (%) | Isomer Ratio | Drawbacks |
|---|---|---|---|---|
| Cyclization/Hydrolysis | 75–80 | ≥99.5 | 95:5 | Multi-step purification |
| Reductive Amination | 58–65 | 98.0 | 98:2 | Harsh acidic conditions |
The cyclization approach offers superior yield and purity but requires meticulous temperature control. Reductive amination, while simpler, suffers from lower efficiency.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(Difluoromethyl)-3-amino-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the activity of succinate dehydrogenase, an enzyme crucial for fungal respiration . The difluoromethyl group enhances its binding affinity to the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: The nitro group in the target compound is a strong electron-withdrawing group, which may reduce basicity at the C4 amine compared to methyl or trifluoromethyl analogs (e.g., ). This could influence reactivity in nucleophilic substitution or redox reactions. Difluoromethyl (-CF2H) substituents, present in the target compound and analogs (), enhance metabolic stability and lipophilicity compared to non-fluorinated groups.
Synthetic Approaches: Copper-catalyzed coupling (e.g., ) and Vilsmeier–Haack reactions () are common for pyrazole derivatives.
Biological Relevance :
- Pyrazole derivatives with sulfonyl () or trifluoromethyl groups () exhibit targeted bioactivity, suggesting the nitro group in the target compound could serve as a precursor for amine-based drugs or agrochemicals.
Physical and Chemical Properties
While direct data for the target compound is sparse, inferences can be drawn from analogs:
Biological Activity
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of difluoromethylated reagents with nitro-containing pyrazole derivatives. The method often requires specific conditions to ensure high yields and purity. A typical synthetic route may include:
- Starting Materials : Pyrazole derivatives and difluoromethyl reagents.
- Reagents : Commonly used reagents include bases like sodium hydride or potassium carbonate.
- Conditions : Reactions are often conducted under controlled temperatures and in inert atmospheres to prevent degradation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antifungal Activity
In vitro studies have shown that this compound has significant antifungal properties, particularly against phytopathogenic fungi. For instance, it has outperformed standard antifungal agents in certain assays.
Table 2: Antifungal Activity Data
| Fungal Strain | Inhibition Percentage (%) |
|---|---|
| Botrytis cinerea | 85% |
| Fusarium solani | 78% |
| Alternaria solani | 82% |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest it inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study measured the effects of this compound on TNF-α and IL-6 levels in vitro, revealing a significant reduction in both cytokines at concentrations as low as 10 µM.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It interacts with key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The difluoromethyl group enhances membrane permeability, leading to cell lysis in pathogens.
- Cytokine Modulation : By inhibiting signaling pathways, it reduces inflammation and immune response.
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-nitro-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of fluorinated hydrazine derivatives with nitro-substituted precursors. For example, similar pyrazole derivatives (e.g., N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine ) are synthesized via nucleophilic substitution under inert atmospheres, with temperature control (40–80°C) and polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates . Key Factors :
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify substituent positions (e.g., difluoromethyl protons at δ 5.8–6.2 ppm; nitro group deshielding adjacent carbons) .
- Mass Spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H]+ at m/z 215–220) .
- X-ray Crystallography : For crystal packing analysis (e.g., triclinic or monoclinic systems with intermolecular hydrogen bonds involving the amine group) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The difluoromethyl group enhances lipophilicity and metabolic stability , as seen in related pyrazole derivatives:
- Hydrophobic Interactions : Fluorine atoms engage in C–F···H–N hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- Electron-Withdrawing Effects : The nitro group at position 3 directs electrophilic substitution to position 5, enabling regioselective functionalization .
Experimental Validation : - Docking studies using software like AutoDock Vina to predict binding affinities.
- Comparative assays with non-fluorinated analogs to quantify potency differences .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Variability in Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (eukaryotic vs. prokaryotic models).
- Purity Issues : Residual solvents (e.g., DMF) in synthesized batches can skew results.
Resolution Strategies : - Validate purity via HPLC (>95% threshold) .
- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Contradictions and Mitigation
- Synthetic Yield Variability : reports a 17.9% yield for a related compound, lower than typical ranges (30–50%). Mitigation includes optimizing stoichiometry and using high-purity reagents .
- Biological Activity : Inconsistent IC₅₀ values in kinase assays may stem from assay sensitivity thresholds. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
